molecular formula C10H11N3O2 B14032857 Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate

Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B14032857
M. Wt: 205.21 g/mol
InChI Key: KBOBDEHFEIJGTJ-UHFFFAOYSA-N
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Description

Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,5-a]pyridine core with an ethyl ester and an amino group at specific positions, making it a valuable scaffold for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted imidazo[1,5-a]pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity.

Comparison with Similar Compounds

Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

    2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has a chloro substituent instead of an amino group, leading to different chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2,11H2,1H3

InChI Key

KBOBDEHFEIJGTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C=N1)N

Origin of Product

United States

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